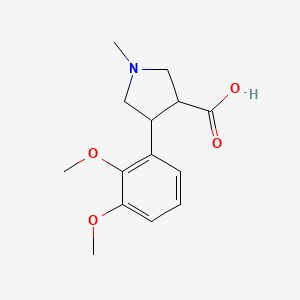
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide is a chemical compound with a unique structure that includes an amino group, a dioxidothietan ring, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide involves multiple steps. One common method includes the reaction of a suitable amine with a substituted anthranilic acid or anthranilic amide. The process typically involves the following steps :
Formation of Intermediate Compounds: The initial step involves the reaction of a compound of formula (VII) with a compound of formula (X) to obtain a compound of formula (VI).
Oxidation: The intermediate compound (VI) is then oxidized using a suitable oxidizing agent and acid to form a compound of formula (V).
Conversion: The oxidized compound (V) is converted into the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(1,1-dioxidothietan-3-yl)-2-methylpropanamide: Unique due to its dioxidothietan ring.
2-Amino-2-methylpropanamide: Lacks the dioxidothietan ring, making it less reactive in certain contexts.
N-(1,1-Dioxidothietan-3-yl)-2-methylpropanamide: Missing the amino group, affecting its chemical properties.
Uniqueness
The presence of the dioxidothietan ring in this compound distinguishes it from similar compounds
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-amino-N-(1,1-dioxothietan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,8)6(10)9-5-3-13(11,12)4-5/h5H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
CEYGCSNLEVBMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1CS(=O)(=O)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


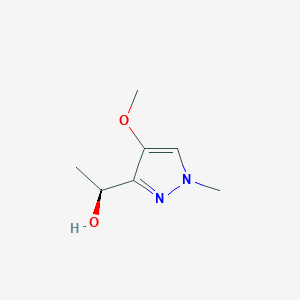

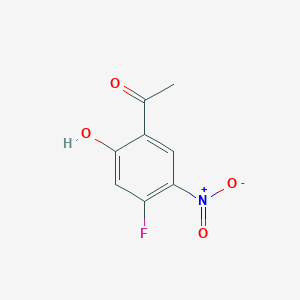


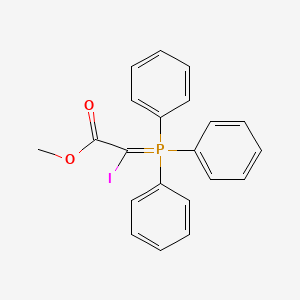
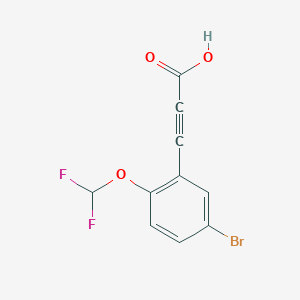

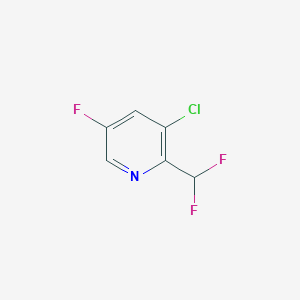
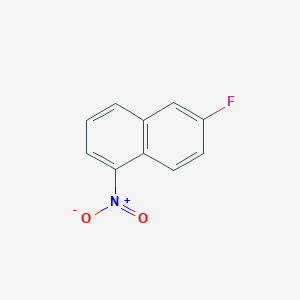
![2-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13024189.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13024202.png)

